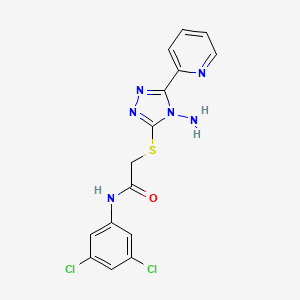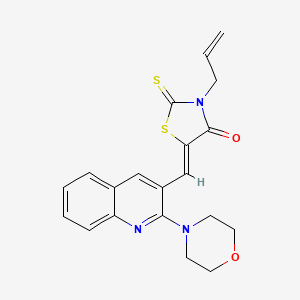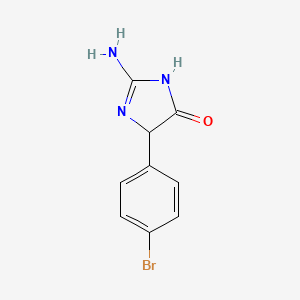![molecular formula C14H22BNO4 B2634621 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid CAS No. 2300953-19-7](/img/structure/B2634621.png)
4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected amino group and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) to prevent unwanted reactions during subsequent steps.
Formation of the Boronic Acid Group: The phenyl ring is functionalized with a boronic acid group through a series of reactions, often involving the use of boron reagents such as boronic esters or boron trihalides.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions, where the phenyl ring is treated with propyl halides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: Reduction of the boronic acid group to form boranes or other reduced species.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts and suitable ligands.
Major Products
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Boranes or other reduced boron species.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Enzyme Inhibition: The boronic acid group can interact with the active site of enzymes, inhibiting their activity.
Molecular Recognition: The compound can selectively bind to specific molecules, making it useful in sensing and diagnostic applications.
Comparación Con Compuestos Similares
4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid can be compared with other similar compounds, such as:
4-(N-Boc-amino)phenylboronic acid: Similar structure but lacks the propyl group, making it less versatile in certain synthetic applications.
Phenylboronic acid: Lacks the BOC-protected amino group and propyl group, resulting in different reactivity and applications.
2-(N-Boc-amino)phenylboronic acid pinacol ester: Contains a pinacol ester group, which affects its reactivity and solubility properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-13(2,3)20-12(17)16-14(4,5)10-6-8-11(9-7-10)15(18)19/h6-9,18-19H,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWIADJWBSDLGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[2-(4-fluorophenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2634538.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2634539.png)
![N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2634540.png)
![1-[2-(Pyridin-3-yl)acetyl]piperidine-4-carbonitrile](/img/structure/B2634541.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2634544.png)


![Methyl 3-[benzyl({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl})amino]propanoate](/img/structure/B2634552.png)
![2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2634554.png)
![N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]but-2-ynamide](/img/structure/B2634555.png)



![3-amino-N-(4-phenoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634561.png)
